BenchChemオンラインストアへようこそ!

prosultiamine

HTLV-I-associated myelopathy Proviral load Antiviral thiamine derivative

Prosultiamine (INN; thiamine propyl disulfide, TPD; CAS 59-58-5, also cataloged as 1086824-76-1 for its free base) is a synthetic, lipophilic disulfide derivative of vitamin B1 (thiamine). Developed by Takeda Pharmaceutical in the 1950s, it belongs to the allithiamine homolog class; its propyl disulfide moiety replaces the allyl disulfide of natural allithiamine to enhance blood stability while retaining high membrane permeability.

Molecular Formula C15H24N4O2S2
Molecular Weight 356.5 g/mol
CAS No. 1086824-76-1
Cat. No. B7823085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprosultiamine
CAS1086824-76-1
Molecular FormulaC15H24N4O2S2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO
InChIInChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)/b14-11+
InChIKeyUDCIYVVYDCXLSX-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prosultiamine (CAS 1086824-76-1) Procurement Baseline: Chemical Identity, Class, and Core Pharmacological Features


Prosultiamine (INN; thiamine propyl disulfide, TPD; CAS 59-58-5, also cataloged as 1086824-76-1 for its free base) is a synthetic, lipophilic disulfide derivative of vitamin B1 (thiamine) [1]. Developed by Takeda Pharmaceutical in the 1950s, it belongs to the allithiamine homolog class; its propyl disulfide moiety replaces the allyl disulfide of natural allithiamine to enhance blood stability while retaining high membrane permeability [1][2]. Following oral absorption, prosultiamine undergoes intracellular reduction to release active thiamine, which serves as a cofactor for carbohydrate metabolism and neurotransmitter synthesis [1].

Why Generic Substitution of Prosultiamine with Other Lipophilic Thiamine Derivatives Carries Scientific Risk


Lipophilic thiamine derivatives (benfotiamine, fursultiamine, sulbutiamine, allithiamine) are not interchangeable with prosultiamine for two critical reasons. First, prosultiamine uniquely demonstrates disulfide-mediated, caspase-dependent apoptosis selective for HTLV-I-infected cells—a mechanism linked to its specific propyl disulfide redox chemistry that is absent from S-acyl derivatives such as benfotiamine [1][2]. Second, pharmacokinetic comparisons reveal clear rank-order differences in bioavailability among derivatives: Greb & Bitsch (1998) showed benfotiamine > fursultiamine > thiamine disulfide, but prosultiamine was not included in that study, meaning its relative systemic exposure cannot be inferred from fursultiamine or benfotiamine data [3]. Substitution without matched pharmacokinetic and pharmacodynamic evidence therefore introduces unquantified efficacy risk.

Quantitative Differential Evidence for Prosultiamine Selection Over Closest Analogs


HTLV-I Proviral Load Reduction: Oral Prosultiamine vs. Pretreatment Baseline in HAM/TSP Patients

In an open-label clinical trial (N=24 HAM/TSP patients), oral prosultiamine at 300 mg/day for 12 weeks reduced HTLV-I proviral copy numbers in peripheral blood mononuclear cells (PBMCs) from a mean of 2,127 to 1,799 copies/10⁴ PBMCs, representing a significant ~15.4% decrease from baseline [1]. A subset of patients achieved 30–50% reductions [1]. In a separate intravenous pilot (N=6), prosultiamine decreased proviral copy numbers to ~30–50% of pretreatment levels within 14 days [2]. No comparable anti-HTLV-I proviral activity has been demonstrated for benfotiamine, fursultiamine, or sulbutiamine in the peer-reviewed literature [3].

HTLV-I-associated myelopathy Proviral load Antiviral thiamine derivative

Motor Function Improvement: Quantitative Gait Metrics After Oral Prosultiamine vs. Baseline in HAM/TSP

The same 2013 clinical trial measured objective motor performance. After 12 weeks of oral prosultiamine, time to complete a 10-meter walk decreased by 4.4%–36.8% across 11 patients, and time to descend a flight of stairs decreased by 2.3%–53.2% across 10 patients [1]. Lower-limb spasticity improved by ≥1 grade on the Modified Ashworth Scale in 80% of patients [1]. These within-subject improvements provide quantitative, albeit open-label, evidence of functional benefit not reported for any alternative thiamine derivative in HAM/TSP [2].

Spastic paraparesis Motor function Neurological outcome

Selective Apoptosis Induction in HTLV-I-Infected Cells: Prosultiamine vs. Allicin In Vitro

Prosultiamine was compared head-to-head against allicin (the parent garlic-derived compound) for apoptosis induction in the HTLV-I-infected T-cell line HCT-1. Both compounds induced caspase-dependent apoptosis; however, prosultiamine additionally demonstrated persistence of effect via the mitochondrial pathway as shown by recovery of mitochondrial membrane potential upon z-VAD-fmk pretreatment [1]. Unlike allicin, prosultiamine is a stable pharmaceutical entity suitable for chronic oral or intravenous administration, and it is not subject to the rapid degradation that limits allicin's utility [2]. This in vitro selectivity provides mechanistic rationale for the in vivo proviral load reductions [1].

Selective apoptosis HTLV-I-infected T-cell line Caspase-dependent pathway

Intestinal Absorption: Passive Diffusion of Prosultiamine vs. Transporter-Dependent Uptake of Water-Soluble Thiamine

Prosultiamine is absorbed from the gastrointestinal tract via passive diffusion owing to its lipid solubility (logP ~1.1), bypassing the saturable, rate-limited thiamine transporter (THTR-2/SLC19A3) required for water-soluble thiamine hydrochloride [1][2]. Water-soluble thiamine exhibits absorption saturation at ~10–15 mg doses in humans, whereas lipophilic derivatives like prosultiamine can achieve higher systemic thiamine levels with increasing oral doses [3]. This transport-independence is shared by other lipophilic derivatives but distinguishes prosultiamine from plain thiamine hydrochloride, establishing it as the preferred choice when transporter function is impaired (e.g., genetic transporter defects, intestinal pathology) or when supraphysiological thiamine delivery is required [1].

Intestinal absorption Passive diffusion Thiamine transporter independence

Chemical Stability in Blood: Propyl Disulfide (Prosultiamine) vs. Allyl Disulfide (Allithiamine)

Prosultiamine is synthesized by substituting the allyl disulfide group of allithiamine with a propyl disulfide moiety, a structural modification designed to enhance stability in blood [1]. Allithiamine's allyl disulfide undergoes relatively rapid reduction in biological fluids, whereas the propyl analog exhibits slower disulfide reduction, contributing to a prolonged plasma half-life of the intact prodrug and sustained thiamine release [2]. Direct quantitative half-life comparison in human blood is not publicly reported; however, the class-level principle is that the propyl disulfide bond is less labile to thiol-mediated reduction than the allyl disulfide, a concept supported by early Japanese pharmacokinetic studies [2].

Disulfide bond stability Blood stability Allithiamine homolog

High-Value Application Scenarios for Prosultiamine Procurement Based on Quantitative Differential Evidence


HTLV-I-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP) Clinical or Translational Research

Prosultiamine is the only thiamine derivative with published clinical trial data demonstrating reduction in HTLV-I proviral load (mean 15.4% decrease after 12 weeks of 300 mg/day) and objective motor function improvement (up to 36.8% reduction in 10-meter walk time; 80% spasticity response) [1]. Procurement for HAM/TSP research is directly supported by these data; no other lipophilic thiamine analog has been tested in this indication.

In Vitro Studies of Disulfide-Mediated Selective Apoptosis in HTLV-I-Infected Cell Lines

The demonstrated caspase-dependent, mitochondrial pathway-mediated apoptosis of HTLV-I-infected HCT-1 cells—shared with allicin but with superior pharmaceutical stability—positions prosultiamine as a reproducible chemical probe for studying redox-mediated viral clearance mechanisms [2]. Its stability relative to allicin ensures consistent dosing in cell culture experiments.

Vitamin B1 Deficiency Management Where Intestinal Transporter Function Is Compromised

Prosultiamine's passive intestinal absorption bypasses the saturable THTR-2/SLC19A3 transporter required for water-soluble thiamine, making it a rational procurement choice for animal models or human studies involving transporter defects, intestinal malabsorption syndromes, or the need for supra-physiological thiamine tissue loading [3].

Formulation Development of Sustained-Release Thiamine Prodrugs

The enhanced blood stability of the propyl disulfide bond compared with the allyl disulfide of allithiamine supports the use of prosultiamine as a lead scaffold for developing sustained-release oral or parenteral thiamine formulations [4]. Procurement for formulation screening studies is warranted when a predictable prodrug-to-active conversion rate is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for prosultiamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.